![molecular formula C9H15ClN4 B1418795 N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride CAS No. 1185309-22-1](/img/structure/B1418795.png)
N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis pathway for “N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride” involves the reaction of 4-piperidone, 3-bromo-2-pyrrolidinone, and 3-aminopyridine in the presence of hydrochloric acid .Molecular Structure Analysis
The molecular structure of “N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride” is represented by the formula C14H23ClN4. The average mass is 228.722 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride” include the reaction of 4-piperidone with 3-bromo-2-pyrrolidinone in the presence of hydrochloric acid to form an intermediate product. This product is then reacted with 3-aminopyridine to form the final compound .Scientific Research Applications
Optical Properties and Electron Donating Amino Groups
Research by Palion-Gazda et al. (2019) explores the impact of electron donating amino groups, including piperidine, on the thermal, redox, UV–Vis absorption, and emission properties of trisheterocyclic systems. This study highlights the significance of incorporating piperidine in the context of fluorescence properties and the stability of compounds in both solid and solution states (Palion-Gazda et al., 2019).
Synthesis of Piperidine Imino-C-glycosides
Dondoni and Nuzzi (2006) describe the synthesis of piperidine homoazasugars from pyranoses, illustrating a key process in the synthesis of compounds with piperidine. This process involves the stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, highlighting the versatility of piperidine in chemical synthesis (Dondoni & Nuzzi, 2006).
C-N Coupling Reactions Involving Piperidine
Mani et al. (2014) conducted a study on the synthesis of 2-hydroxypyrrolidine/piperidine derivatives using FeCl3-catalysed C-N coupling reactions. This research provides insights into the potential of piperidine in facilitating efficient synthesis reactions (Mani et al., 2014).
Intercalation into α-Titanium Hydrogenphosphate
Research by Nunes and Airoldi (2000) investigates the intercalation of piperidine into α-titanium hydrogenphosphate. This study reveals the capacity of piperidine to interact with inorganic materials, potentially useful in material science applications (Nunes & Airoldi, 2000).
Anticholinesterase Effects of Pyrazoline Derivatives
Altıntop (2020) synthesized new pyrazoline derivatives, evaluating their anticholinesterase effects. This research indicates the potential medical applications of compounds containing piperidine (Altıntop, 2020).
Synthesis of s-Triazine Derivatives Incorporating Piperidine
Shawish et al. (2021) synthesized new s-triazine derivatives incorporating piperidine. This work highlights the role of piperidine in the molecular structure of s-triazine, useful in the development of various chemical compounds (Shawish et al., 2021).
properties
IUPAC Name |
N-piperidin-4-ylpyrazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;/h5-8,10H,1-4H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZOSLSCRTWCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671551 | |
Record name | N-(Piperidin-4-yl)pyrazin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride | |
CAS RN |
1448854-99-6, 1185309-22-1 | |
Record name | 2-Pyrazinamine, N-4-piperidinyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448854-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Piperidin-4-yl)pyrazin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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